![molecular formula C6H6N4O2S B056258 [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide CAS No. 120267-05-2](/img/structure/B56258.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a triazole ring fused to a pyridine ring, with a sulfonamide group attached at the 3-position. The unique structure of this compound contributes to its diverse biological activities, making it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sulfonyl chlorides in the presence of a base, followed by cyclization with hydrazine derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste . The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide derivatives as antimalarial agents. A novel series of compounds was designed and synthesized with a focus on their activity against Plasmodium falciparum, the causative agent of malaria.
Key Findings:
- A library of 1561 compounds was created through virtual screening and molecular docking targeting falcipain-2, an enzyme crucial for the malaria parasite's lifecycle.
- Two compounds, specifically 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-one , exhibited in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM , respectively .
Anticancer Properties
Another promising application of this compound derivatives is in oncology. Research has indicated that these compounds can act as potent inhibitors of specific kinases involved in cancer progression.
Case Study:
- In a study evaluating a range of triazolo derivatives for their antiproliferative effects against various cancer cell lines (A549, MCF-7, and HeLa), one compound demonstrated exceptional activity with IC50 values of 0.98 ± 0.08 µM against A549 cells. This compound also inhibited the expression of c-Met and VEGFR-2, key players in tumor growth and metastasis .
Treatment of Cystic Fibrosis
Compounds based on the triazolo[4,3-a]pyridine scaffold have shown efficacy in treating cystic fibrosis through their action on specific molecular targets.
Research Insights:
- Triazolopyridine derivatives bearing sulfonamide groups have been identified as potential therapeutic agents for cystic fibrosis due to their ability to modulate ion channels and improve mucociliary clearance in affected patients .
Antibacterial and Antifungal Activities
The versatility of [1,2,4]triazolo[4,3-a]pyridine derivatives extends to antibacterial and antifungal applications. These compounds have demonstrated significant activity against various bacterial strains and fungi.
Data Summary:
- A variety of triazolopyridine compounds have been synthesized and evaluated for their antimicrobial properties. The presence of sulfonamide groups enhances their efficacy against resistant strains of bacteria and fungi .
Molecular Docking Studies
Molecular docking studies have been integral in understanding how [1,2,4]triazolo[4,3-a]pyridine derivatives interact with biological targets at the molecular level.
Findings:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme falcipain-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the parasite . Other pathways and targets may include kinases and receptors involved in cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine-6-sulfonamide: Similar structure but with the sulfonamide group at the 6-position.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring fused to the triazole ring.
Uniqueness
The uniqueness of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Biological Activity
[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an enzyme inhibitor and its applications in treating various diseases.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine ring and a sulfonamide group, which is known for its low toxicity and excellent biological activity. The sulfonamide moiety enhances the compound's pharmacological properties, making it a valuable scaffold in drug design.
The primary mechanism of action for this compound involves inhibition of specific enzymes critical for disease pathways. Notably, it has been shown to inhibit falcipain-2, an enzyme essential for the survival of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite's lifecycle and presents a promising avenue for antimalarial drug development.
Antimalarial Activity
Recent studies have highlighted the compound's potent antimalarial properties. For instance, two derivatives demonstrated significant activity with IC50 values of 2.24 µM and 4.98 µM against P. falciparum . These findings suggest that modifications to the sulfonamide group can enhance efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example:
- MCF-7 (breast cancer) : Significant growth inhibition was observed at concentrations around 10 µM.
- HeLa (cervical cancer) : Similar trends were noted with reduced viability at comparable concentrations .
Antibacterial and Antifungal Activities
Additionally, compounds within this class have shown antibacterial and antifungal activities. The sulfonamide functional group is particularly noted for its effectiveness against bacterial infections due to its ability to inhibit bacterial dihydropteroate synthase .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound derivatives. Key modifications include:
- Alterations in the substituents on the triazole or pyridine rings.
- Variations in the sulfonamide group to enhance solubility and bioavailability.
The following table summarizes some key derivatives and their biological activities:
Compound Name | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |
---|---|---|---|
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Antimalarial | 2.24 | P. falciparum |
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Antimalarial | 4.98 | P. falciparum |
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | Anticancer | 10 | MCF-7 |
N-(phenyl)-N-(methyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Antibacterial | 15 | Various bacterial strains |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antimalarial Screening : A library of compounds was synthesized and screened against P. falciparum, leading to the identification of several potent inhibitors .
- Anticancer Research : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines including MCF-7 and HeLa .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQHQNXQXBKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602132 | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120267-05-2 | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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